molecular formula C21H22ClN3O3S B2857689 N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 892259-12-0

N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2857689
CAS No.: 892259-12-0
M. Wt: 431.94
InChI Key: FNEOBPUVKXIHQZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core linked via a methylene group to a cyclohexanecarboxamide scaffold, with a 2-chlorobenzyl substituent on the amide nitrogen. The thienopyrimidine moiety is a heterocyclic system known for its role in modulating biological activity, particularly in kinase inhibition and anticancer research. The 2-chlorobenzyl group may enhance lipophilicity and influence target binding through halogen interactions, while the cyclohexane ring contributes conformational rigidity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-16-4-2-1-3-15(16)11-23-19(26)14-7-5-13(6-8-14)12-25-20(27)18-17(9-10-29-18)24-21(25)28/h1-4,9-10,13-14H,5-8,11-12H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOBPUVKXIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that are currently under investigation. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.

Molecular Characteristics

The molecular formula of this compound is C22H22ClN4O5SC_{22}H_{22}ClN_{4}O_{5}S, with a molecular weight of approximately 474.02 g/mol. The compound's structure incorporates a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H22ClN4O5S
Molecular Weight474.02 g/mol
CAS Number912887-89-9

Synthesis

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the chlorobenzyl substituent.
  • Coupling with cyclohexanecarboxylic acid derivatives.

These synthetic pathways are crucial for optimizing yield and purity for biological evaluations.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives containing the thieno[3,2-d]pyrimidine structure possess potent anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds with similar structures demonstrated up to 95% inhibition of cell proliferation in MCF-7 cells .
  • Mechanism of Action : The biological activity is often linked to the compound's ability to induce oxidative stress in cancer cells. This results in increased production of reactive oxygen species (ROS), leading to cell death through apoptosis .
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may also exhibit antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent .

Case Studies

Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against MCF-7 and A549 cell lines and showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics such as cisplatin .
  • Case Study 2 : Another study demonstrated that a structurally similar compound enhanced superoxide dismutase activity while reducing catalase levels in treated cells, indicating a mechanism involving oxidative stress modulation .

Comparison with Similar Compounds

Halogenation Patterns

  • N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide (): Replaces the 2-chlorobenzyl group with a dichloro-hydroxyphenyl moiety.
  • 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (): Features multiple halogenated benzyl groups (Cl, F). Fluorine’s electronegativity may strengthen hydrogen bonding, whereas chlorine’s larger van der Waals radius could enhance hydrophobic interactions in the target compound .

Aromatic vs. Aliphatic Substituents

  • DM-11 (): Contains a dichlorobenzyl group paired with a dimethylpyridine ring.

Core Heterocyclic Modifications

  • 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Replaces the thienopyrimidine with a chromenopyrimidine core. The fused benzene ring in chromenopyrimidine increases planarity, which might enhance π-π stacking but reduce solubility compared to the sulfur-containing thienopyrimidine in the target compound .

Carboxamide Scaffold Differences

  • Compound 51 (): Utilizes a tetrahydropyrimidine-carboxamide scaffold instead of cyclohexane.

Structural and Spectroscopic Insights

NMR Profile Comparisons

highlights that compounds with similar cores (e.g., Rapa, compounds 1 and 7) exhibit nearly identical NMR shifts in most regions except for substituent-adjacent protons. For the target compound, the 2-chlorobenzyl group would perturb chemical shifts in regions analogous to "A" and "B" in Figure 6 of , providing a diagnostic tool for verifying substitution patterns .

Physicochemical and Functional Implications

Lipophilicity and Bioavailability

  • The 2-chlorobenzyl group in the target compound likely increases logP compared to hydroxylated analogs (), favoring blood-brain barrier penetration but risking hepatic metabolism.
  • Cyclohexane’s rigidity may reduce metabolic degradation versus flexible aliphatic chains in analogs like DM-11 .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the thienopyrimidinone core followed by coupling with the chlorobenzyl and cyclohexanecarboxamide moieties. Key steps include:

  • Cyclization of thieno[3,2-d]pyrimidin-4(3H)-one precursors under acidic or basic conditions.
  • Methylation or alkylation at the 3-position of the thienopyrimidinone scaffold.
  • Amide coupling using reagents like HATU or EDC/HOBt to attach the chlorobenzyl group . Reaction optimization (e.g., solvent choice, temperature, catalysts) is critical for yield and purity. Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, with yields reported between 60–85% under optimized conditions .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for research-grade material) .
  • Infrared (IR) Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are the key physicochemical properties relevant to its biological testing?

Critical properties include:

  • Solubility : Tested in DMSO, PBS, or ethanol for in vitro assays. Poor aqueous solubility may require formulation adjustments .
  • Stability : Assessed via accelerated degradation studies (e.g., pH, temperature variations) to determine storage conditions .
  • LogP : Calculated or experimentally measured to predict membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for stereoselective steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) often improve reaction rates, while DCM may reduce side reactions .
  • Temperature control : Lower temperatures (0–25°C) for sensitive steps like amide bond formation .
  • Purification techniques : Use of flash chromatography or recrystallization to isolate high-purity product .

Q. What experimental approaches are used to resolve contradictory biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls .
  • Metabolic instability : Perform microsomal stability assays to identify rapid degradation .
  • Off-target effects : Use CRISPR knockdown or isoform-selective inhibitors to isolate primary targets . Cross-validation with structurally related compounds (e.g., thienopyrimidine derivatives) can clarify structure-activity relationships (SAR) .

Q. How can computational methods enhance the design of derivatives with improved potency?

  • Molecular docking : Identify binding poses in target proteins (e.g., kinases, enzymes) to guide substitutions .
  • QSAR modeling : Correlate substituent electronic/steric properties with activity data .
  • ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. What strategies are employed to analyze the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq to map gene expression changes .
  • Chemical proteomics : Use of photoaffinity probes to capture direct binding partners .

Data Analysis & Validation

Q. How should researchers address discrepancies in NMR or MS data during structural elucidation?

  • Repeat experiments : Ensure sample purity and eliminate solvent/impurity artifacts .
  • Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Isotopic labeling : Confirm fragment assignments via deuterated analogs .

Q. What statistical methods are appropriate for dose-response studies in preclinical models?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons .

Biological Evaluation

Q. How can researchers differentiate between cytotoxic and cytostatic effects in cancer cell lines?

  • Proliferation assays : Use real-time cell analysis (RTCA) or BrdU incorporation .
  • Cell cycle analysis : Flow cytometry with PI staining to detect G1/S arrest .
  • Apoptosis markers : Measure caspase-3/7 activation or Annexin V staining .

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